molecular formula C18H12ClF2N3O2S B2811211 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1009459-54-4

2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2811211
CAS RN: 1009459-54-4
M. Wt: 407.82
InChI Key: PROGYFGRECQTDD-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C18H12ClF2N3O2S and its molecular weight is 407.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of compounds similar to the specified chemical, focusing on their structural analysis through various spectroscopic methods. For instance, research has explored the synthesis of novel compounds containing fluoro-benzothiazole and pyrazole analogs, which are structurally related to the specified compound. These studies provide detailed insights into the synthetic routes and the structural characterization of these compounds, highlighting their potential pharmacological activities based on their chemical structures (Raparla et al., 2013).

Pharmacological Screening

Compounds with structures similar to "2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide" have been evaluated for various biological activities. For example, studies have assessed the anti-inflammatory and analgesic activities of imidazolyl acetic acid derivatives, which share some structural features with the specified compound. These assessments were conducted through in vivo tests such as carrageenan-induced rat paw edema and writhing tests in albino mice, demonstrating significant biological activities for certain derivatives (Khalifa & Abdelbaky, 2008).

Potential Antimicrobial Activities

Research into compounds related to the specified chemical also includes evaluating their potential antimicrobial activities. Studies have synthesized and assessed the antibacterial activities of novel fluorine-containing compounds, suggesting that the structural incorporation of fluorine atoms may enhance antimicrobial efficacy. Such studies contribute to the understanding of how structural modifications can influence the biological activities of these compounds, providing a pathway for the design of new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O2S/c19-13-2-1-3-14(21)16(13)18(25)22-17-12-8-27(26)9-15(12)23-24(17)11-6-4-10(20)5-7-11/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROGYFGRECQTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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